

A Comparative Guide: 4-Oxo Ticlopidine-d4 versus its Non-Deuterated Analog

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Compound of Interest

Compound Name: 4-Oxo Ticlopidine-d4

Cat. No.: B12431744

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This guide provides a detailed comparison of **4-Oxo Ticlopidine-d4** and its non-deuterated analog, 4-Oxo Ticlopidine. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their studies. The guide covers their primary applications, performance differences based on experimental data, and detailed experimental protocols.

Introduction to 4-Oxo Ticlopidine and its Deuterated Analog

4-Oxo Ticlopidine is a metabolite of Ticlopidine, an antiplatelet agent that inhibits the P2Y₁₂ receptor on platelets. Ticlopidine is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. This activation process involves cytochrome P450 (CYP) enzymes in the liver, which convert Ticlopidine into its active metabolites, including 2-oxo-ticlopidine and a subsequent active thiolactone metabolite.

4-Oxo Ticlopidine-d4 is a stable isotope-labeled version of 4-Oxo Ticlopidine, where four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Core Applications and Performance Comparison

The primary application of **4-Oxo Ticlopidine-d4** is as an internal standard (IS) in the quantitative analysis of 4-Oxo Ticlopidine in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to improve the accuracy and precision of the assay.

The key performance advantages of using a deuterated internal standard like **4-Oxo Ticlopidine-d4** over its non-deuterated analog (or other structural analogs) are summarized below.

Data Presentation: A Representative Comparison

While specific comparative data for **4-Oxo Ticlopidine-d4** is not publicly available, the following tables illustrate the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated (or structural analog) internal standard in a bioanalytical LC-MS/MS method. This data is representative of the expected advantages.

Table 1: Comparison of Precision and Accuracy in a Bioanalytical Assay

Parameter	Non-Deuterated Internal Standard	Deuterated Internal Standard (4-Oxo Ticlopidine-d4)
Intra-day Precision (%CV)		
Low QC (5 ng/mL)	8.5%	3.2%
Mid QC (50 ng/mL)	6.2%	2.1%
High QC (500 ng/mL)	5.1%	1.8%
Inter-day Precision (%CV)		
Low QC (5 ng/mL)	10.2%	4.5%
Mid QC (50 ng/mL)	7.8%	3.0%
High QC (500 ng/mL)	6.5%	2.5%
Accuracy (% Bias)		
Low QC (5 ng/mL)	-7.2%	-1.5%
Mid QC (50 ng/mL)	-4.5%	0.8%
High QC (500 ng/mL)	-3.1%	1.2%

Data is illustrative and based on typical performance differences observed in bioanalytical method validation.

Table 2: Comparison of Matrix Effect

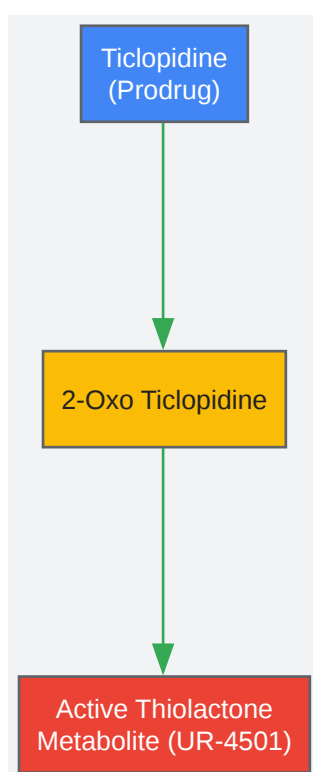
Parameter	Non-Deuterated Internal Standard	Deuterated Internal Standard (4-Oxo Ticlopidine-d4)
Matrix Factor (MF)	0.85 - 1.15	0.98 - 1.03
Coefficient of Variation of IS-Normalized MF	12.5%	2.8%

Data is illustrative. A matrix factor closer to 1 indicates less matrix effect. A lower CV of the IS-normalized matrix factor indicates better compensation for matrix effects by the internal standard.

Signaling and Metabolic Pathways

Ticlopidine Metabolic Activation Pathway

Ticlopidine is a prodrug that undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite which then inhibits the P2Y₁₂ receptor.^{[1][2]}

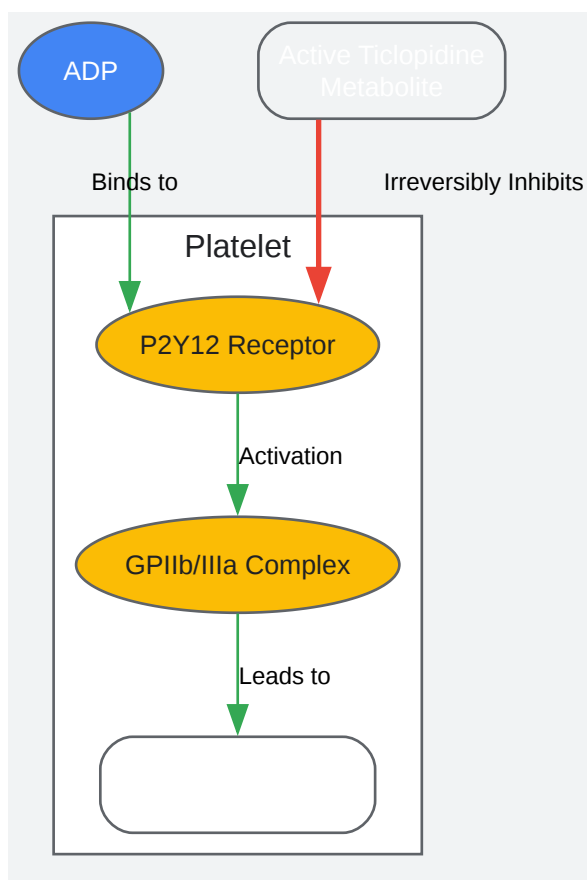


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Caption: Metabolic activation of Ticlopidine.

Ticlopidine Mechanism of Action: P2Y₁₂ Receptor Inhibition

The active metabolite of ticlopidine irreversibly binds to the P2Y₁₂ receptor on platelets.^{[3][4]} This prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the activation of the GPIIb/IIIa complex and subsequent platelet aggregation.^{[3][5]}



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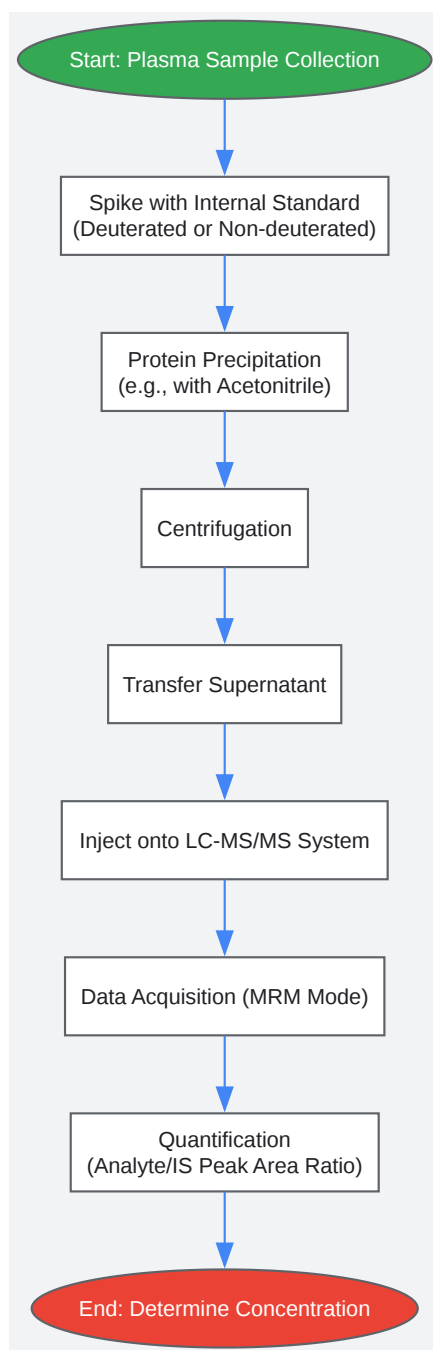
Caption: Ticlopidine's inhibition of the P2Y12 receptor.

Experimental Protocols

1. LC-MS/MS Method for the Quantification of 4-Oxo Ticlopidine

This protocol describes a representative LC-MS/MS method for the quantification of 4-Oxo Ticlopidine in human plasma, comparing the use of **4-Oxo Ticlopidine-d4** as an internal standard versus its non-deuterated analog.

Experimental Workflow



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Caption: LC-MS/MS bioanalytical workflow.

Method Parameters

- Sample Preparation:

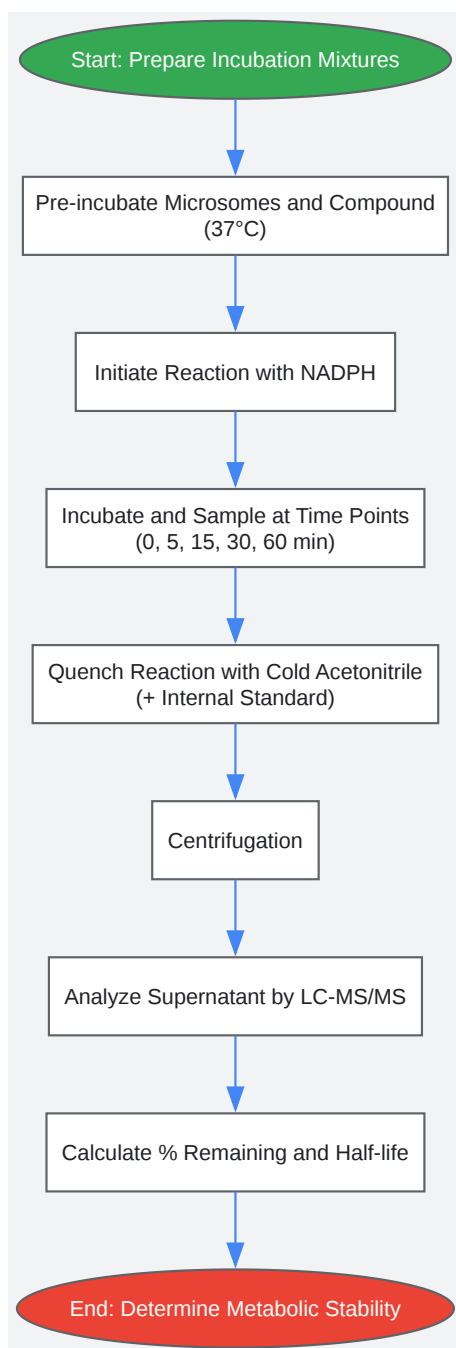
- To 100 μ L of human plasma, add 10 μ L of the internal standard solution (either **4-Oxo Ticlopidine-d4** or non-deuterated 4-Oxo Ticlopidine at a suitable concentration).
- Vortex briefly.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS System:
 - LC System: Shimadzu Nexera X2 or equivalent.
 - Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
 - Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-Oxo Ticlopidine: m/z 278.1 \rightarrow 154.1
 - **4-Oxo Ticlopidine-d4**: m/z 282.1 \rightarrow 158.1
- Source Parameters: Optimized for maximum signal intensity.

2. In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of 4-Oxo Ticlopidine and its deuterated analog in human liver microsomes.

Experimental Workflow



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Caption: In vitro metabolic stability workflow.

Method Parameters

- Reagents:
 - Human Liver Microsomes (pooled).

- Phosphate Buffer (0.1 M, pH 7.4).
- NADPH regenerating system (or NADPH).
- 4-Oxo Ticlopidine and **4-Oxo Ticlopidine-d4** stock solutions (in DMSO).
- Ice-cold acetonitrile with an internal standard for quenching.
- Procedure:
 - Prepare incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and either 4-Oxo Ticlopidine or **4-Oxo Ticlopidine-d4** (final concentration 1 μ M) in phosphate buffer.
 - Pre-incubate the mixtures at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction.
 - Centrifuge the samples to precipitate the proteins.
 - Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the compound remaining versus time.
 - The slope of the linear regression will be the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.

Conclusion

4-Oxo Ticlopidine-d4 serves as a superior internal standard for the quantitative bioanalysis of 4-Oxo Ticlopidine compared to its non-deuterated analog. The use of the deuterated standard

is expected to significantly improve the precision, accuracy, and robustness of LC-MS/MS assays by effectively compensating for matrix effects and other sources of analytical variability. While direct comparative experimental data for these specific compounds is not readily available in the public domain, the principles and expected performance benefits are well-established in the field of bioanalysis. The provided experimental protocols offer a framework for conducting such comparative studies.

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